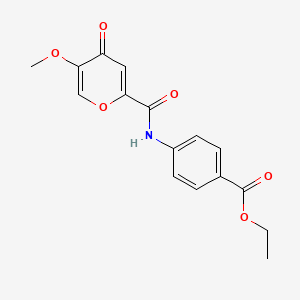

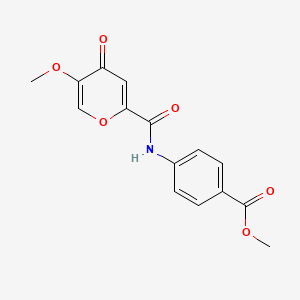

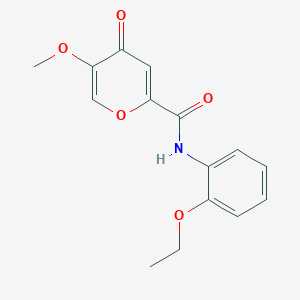

ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

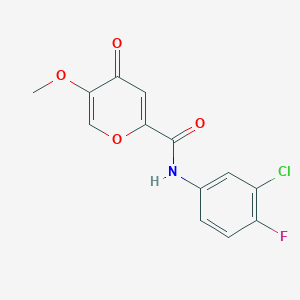

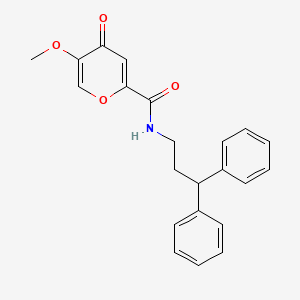

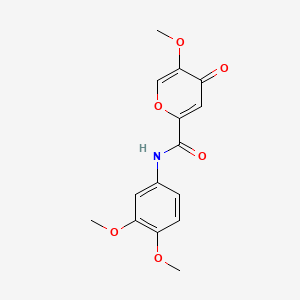

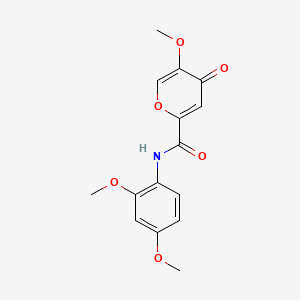

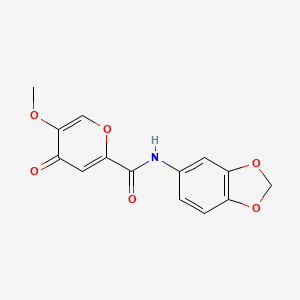

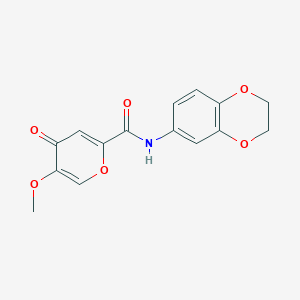

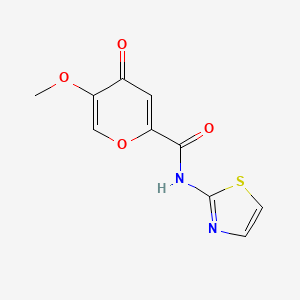

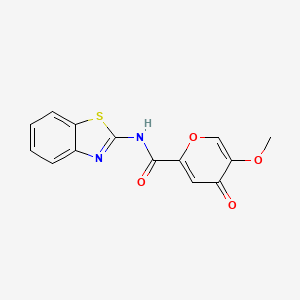

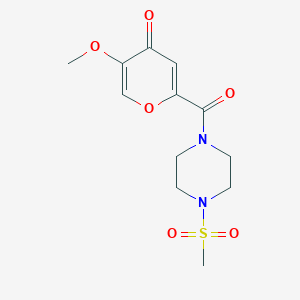

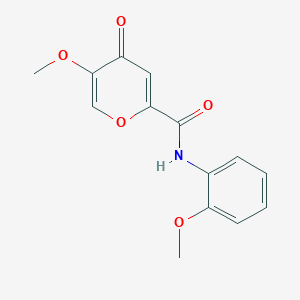

The compound “ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate” is a derivative of pyran, which is a six-membered heterocyclic compound containing an oxygen atom . The “5-methoxy-4-oxo” part suggests that there is a methoxy group (OCH3) and a carbonyl group (C=O) on the pyran ring . The “4-(…amido)benzoate” part suggests that there is an amide group attached to a benzoate ester at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyran ring, the methoxy and carbonyl groups on this ring, and the amido-benzoate group attached at the 4-position . The exact structure would depend on the specific locations of these groups on the pyran ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group is typically quite reactive and could undergo reactions such as nucleophilic addition . The ester group in the benzoate moiety could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl, ester, and amide groups would likely make it more soluble in polar solvents .Applications De Recherche Scientifique

Anticancer Activity

The compound belongs to the 2H/4H-chromene class of heterocyclic compounds, which have been found to exhibit significant anticancer activity . The structure-activity relationship (SAR) among the series allows for the direct assessment of activities with the parent 2H/4H-ch derivative .

Anticonvulsant Activity

2H/4H-chromene compounds, including “ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate”, have been reported to show anticonvulsant activity . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders .

Antimicrobial Activity

These compounds have also demonstrated antimicrobial properties, making them potentially useful in the development of new antimicrobial agents .

Anticholinesterase Activity

The 2H/4H-chromene compounds have shown anticholinesterase activity . This suggests potential applications in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used .

Antituberculosis Activity

The 2H/4H-chromene compounds have exhibited antituberculosis activity . This could lead to the development of new treatments for tuberculosis .

Antidiabetic Activity

These compounds have shown antidiabetic activities , indicating potential use in the treatment of diabetes .

Orientations Futures

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could lead to the discovery of new medicinal compounds or provide insights into the chemistry of pyran derivatives .

Mécanisme D'action

Target of Action

This compound is structurally related to 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde , which is a part of a collection of rare and unique chemicals used by early discovery researchers

Biochemical Pathways

The biochemical pathways affected by ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate are currently unknown . Given the structural similarity to 5-methoxy-4-oxo-4H-pyran-2-carbaldehyde , it is possible that this compound could be involved in similar biochemical pathways

Action Environment

The influence of environmental factors on the action, efficacy, and stability of ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

Propriétés

IUPAC Name |

ethyl 4-[(5-methoxy-4-oxopyran-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-3-22-16(20)10-4-6-11(7-5-10)17-15(19)13-8-12(18)14(21-2)9-23-13/h4-9H,3H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOPEWQCQFMKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558719.png)

![N-[4-(dimethylamino)phenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558742.png)